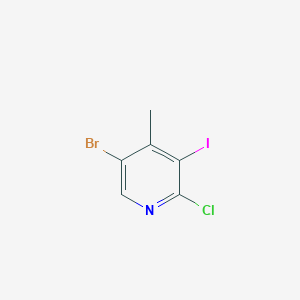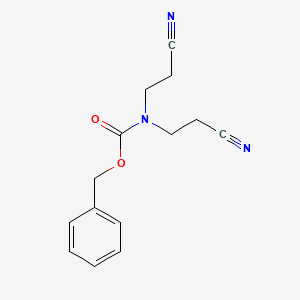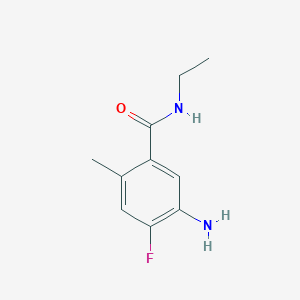![molecular formula C14H15BrN2S B1383978 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide CAS No. 1786429-62-6](/img/structure/B1383978.png)
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide
Overview
Description
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide, also known as BIMT, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It is a type of isothiouronium, a functional group with the formula [RSC(NH2)2]+ (R = alkyl, aryl) .
Synthesis Analysis
A method to prepare multifunctional hydrogels by introducing isothiouronium groups into poly(ethylene glycol) diacrylate (PEGDA) hydrogels has been reported . The amphiphilic monomer 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), containing an isothiouronium group, was synthesized and copolymerized with PEGDA .Molecular Structure Analysis
The molecular weight of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is 323.25 g/mol. The molecular structure of isothiouronium compounds resembles guanidinium cations, with a planar CN2S core and short C–N bonds .Chemical Reactions Analysis
Isothiouronium groups can enhance adsorptivity or allow coupling of other functional groups through mild reactions after transformation to thiol groups . The isothiouronium groups can be reduced to thiols and subsequently used for the immobilization of functional enzymes on hydrogels .Scientific Research Applications
Kinetic Studies and Intermediate Formation
The rearrangement of certain isothiuronium bromides has been studied, demonstrating the formation of various kinetically detectable intermediates. For example, the study by Váňa, Sedlák, and Hanusek (2010) explored the kinetics of S-(2-oxotetrahydrofuran-3-yl)-N-(4-methoxyphenyl)isothiuronium bromide. They observed the formation of intermediates like T(+/-), T(0), and T(-) under different pH conditions, offering insights into the reaction mechanism and intermediate stability (Váňa, Sedlák, & Hanusek, 2010).
Application in Synthesis and Molecular Docking
Biphenyl-based compounds have been synthesized for potential pharmaceutical applications. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives as tyrosinase inhibitors, demonstrating significant anti-tyrosinase activities. These findings highlight the application of biphenyl-based compounds in medical chemistry and drug design (Kwong et al., 2017).
Environmental Applications
The use of isothiouronium salts for environmental purposes, such as the removal of uranium(VI) ions from nuclear wastes and underground water, has been investigated. Gładysz-Płaska et al. (2018) studied the sorption of U(VI) ions on halloysite modified with various isothiouronium salts, finding that some modifications significantly enhanced the sorption capacity (Gładysz-Płaska et al., 2018).
Antitumor Activity
Isothiouronium salts have been explored for their potential antitumor activity. Ferreira et al. (2017) synthesized a series of isothiouronium salts and tested them against leukemia cells, finding that some compounds exhibited high antitumor activity with low toxicity toward non-tumoral cells (Ferreira et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide are polymer networks in hydrogels . The compound, also known as (3-phenylphenyl)methyl carbamimidothioate hydrobromide, is used to introduce isothiouronium groups into these networks . These groups can enhance adsorptivity or allow coupling of other functional groups through mild reactions after transformation to thiol groups .
Mode of Action
The compound interacts with its targets through radical cross-linking copolymerization . This process involves the synthesis of an amphiphilic monomer, 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), which contains an isothiouronium group . This monomer is then copolymerized with poly(ethylene glycol) diacrylate (PEGDA) to incorporate the isothiouronium groups into the hydrogels .
Biochemical Pathways
The compound affects the biosynthetic pathways towards fatty acids, polyketides, and nonribosomal peptides . It plays a crucial role in the citric acid cycle and thus in ATP production . Moreover, it functions as intermediates in the ubiquitination of proteins, leading to protein degradation, DNA repair, or cell signaling .
Pharmacokinetics
The compound’s ability to be incorporated into hydrogels without changing their equilibrium swelling degree suggests that it may have favorable bioavailability .
Result of Action
The introduction of isothiouronium groups into hydrogels results in multifunctional hydrogels . These hydrogels can serve as adsorbents, as exemplified by the pronounced adsorption of the anionic drug diclofenac . The functionalization also allows for (bio)conjugation reactions, demonstrated by the reduction of isothiouronium groups to thiols and subsequent immobilization of the functional enzyme horseradish peroxidase on the hydrogels .
Action Environment
The action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is influenced by the environmental conditions during the radical cross-linking copolymerization process . The presence of other molecules or monomers in the hydrogel precursor solutions can affect the polymer network formation . Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUYHATBSPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




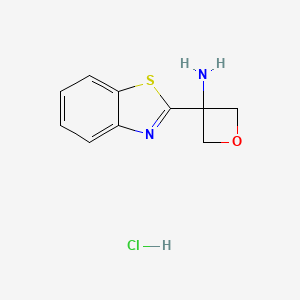
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
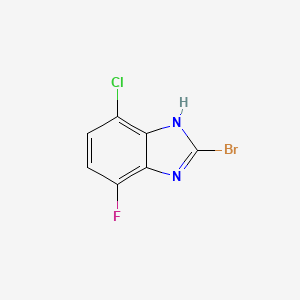
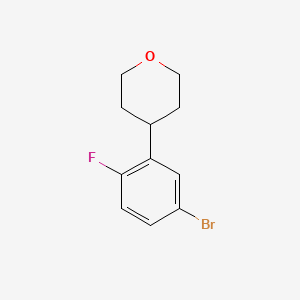
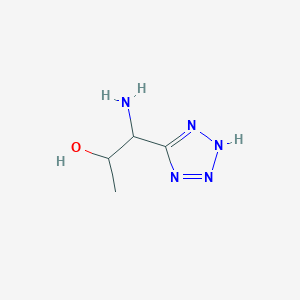
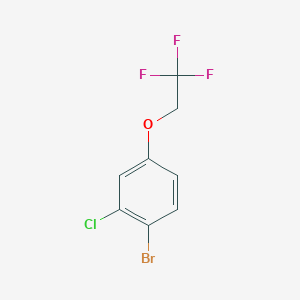
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
